molecular formula C26H35N5O2 B10864952 N'-{(3Z)-1-[(dibutylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-(dimethylamino)benzohydrazide

N'-{(3Z)-1-[(dibutylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-(dimethylamino)benzohydrazide

Cat. No.: B10864952
M. Wt: 449.6 g/mol
InChI Key: KIHIYXZLQPINLY-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N’~1~-{1-[(DIBUTYLAMINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-4-(DIMETHYLAMINO)BENZOHYDRAZIDE typically involves multi-step organic reactions. The key steps include the formation of the indole core, followed by functionalization with dibutylamino and dimethylamino groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .

Scientific Research Applications

N’~1~-{1-[(DIBUTYLAMINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-4-(DIMETHYLAMINO)BENZOHYDRAZIDE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects due to its interaction with various biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The indole core plays a crucial role in binding to these targets, influencing various biological pathways. The dibutylamino and dimethylamino groups can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar compounds include other indole derivatives with different substituents. For example:

These compounds share the indole core but differ in their substituents, which can lead to variations in their chemical and biological properties.

Properties

Molecular Formula

C26H35N5O2

Molecular Weight

449.6 g/mol

IUPAC Name

N-[1-[(dibutylamino)methyl]-2-hydroxyindol-3-yl]imino-4-(dimethylamino)benzamide

InChI

InChI=1S/C26H35N5O2/c1-5-7-17-30(18-8-6-2)19-31-23-12-10-9-11-22(23)24(26(31)33)27-28-25(32)20-13-15-21(16-14-20)29(3)4/h9-16,33H,5-8,17-19H2,1-4H3

InChI Key

KIHIYXZLQPINLY-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)CN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=CC=C(C=C3)N(C)C

Origin of Product

United States

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